molecular formula C22H38O8S B8106175 Propargyl-PEG4-S-PEG4-Propargyl

Propargyl-PEG4-S-PEG4-Propargyl

Cat. No.: B8106175
M. Wt: 462.6 g/mol
InChI Key: FWWYVRGWJPDTIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propargyl-PEG4-S-PEG4-Propargyl typically involves the modification of commercially available PEG derivatives. One common method starts with PEG that has an α-hydroxyl group and an ω-carboxyl group. The carboxyl group is first modified into a propargyl group. Subsequently, the hydroxyl group is modified with succinic anhydride, cysteamide, or tert-butyl carbazate to introduce various functional groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of high-efficiency reactors and purification systems is crucial to meet the quality standards required for biomedical applications .

Chemical Reactions Analysis

Types of Reactions

Propargyl-PEG4-S-PEG4-Propargyl primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms stable triazole linkages, which are highly valuable in bioconjugation and material science .

Common Reagents and Conditions

The key reagents for the CuAAC reaction include copper(I) catalysts, such as copper(I) bromide (CuBr) or copper(I) sulfate (CuSO₄), and a reducing agent like sodium ascorbate. The reaction is typically carried out in aqueous or mixed solvent systems at room temperature .

Major Products

The major products of the CuAAC reaction involving this compound are triazole-linked compounds. These products are stable and can be used in various applications, including drug delivery systems and biomolecular labeling .

Mechanism of Action

The primary mechanism of action for Propargyl-PEG4-S-PEG4-Propargyl involves its participation in click chemistry reactions. The propargyl groups react with azide groups to form triazole linkages. This reaction is highly specific and efficient, making it ideal for bioconjugation and material synthesis . The PEG spacer enhances solubility and biocompatibility, facilitating its use in various biomedical applications .

Comparison with Similar Compounds

Propargyl-PEG4-S-PEG4-Propargyl is unique due to its dual propargyl groups and PEG spacer. Similar compounds include:

Compared to these compounds, this compound offers greater versatility in click chemistry applications due to its dual propargyl groups .

Biological Activity

Propargyl-PEG4-S-PEG4-Propargyl is a specialized compound utilized primarily in bioconjugation and drug delivery systems. It plays a significant role in the development of targeted therapies, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other advanced therapeutic agents. This article explores its biological activity, applications, and relevant research findings.

Chemical Structure and Properties

Chemical Structure:

  • Molecular Formula: C22H40O12S
  • Molecular Weight: 528.61 g/mol
  • Functional Groups: Propargyl and PEG (Polyethylene Glycol)

The compound features a propargyl group that allows for click chemistry reactions, facilitating the formation of stable linkages with biomolecules such as proteins and peptides.

This compound acts as a linker in the synthesis of PROTACs, which are designed to selectively degrade target proteins through the ubiquitin-proteasome system. This mechanism involves:

  • Binding to E3 Ligases: The compound connects a ligand that binds to an E3 ubiquitin ligase with a ligand that targets the protein of interest.
  • Target Protein Degradation: Once the PROTAC binds both the E3 ligase and the target protein, it facilitates ubiquitination and subsequent degradation of the target protein by the proteasome.

1. Cancer Therapy

This compound has shown promising results in cancer research. Its ability to create targeted therapies allows for:

  • Enhanced Drug Delivery: The PEG component increases solubility and circulation time in biological systems, improving therapeutic efficacy.
  • Selective Targeting: By utilizing PROTACs, it enables selective degradation of oncogenic proteins, thereby reducing side effects associated with traditional chemotherapy .

2. Antibody-Drug Conjugates (ADCs)

The compound is also utilized in the development of ADCs, where it helps link antibodies to cytotoxic drugs. This targeted approach enhances drug delivery to tumor cells while minimizing exposure to healthy tissues .

Case Study: Synthesis and Characterization

A study focused on synthesizing propargyl-terminated PEG derivatives demonstrated high yields (96.2%) and confirmed the structural integrity through NMR spectroscopy. The presence of characteristic peaks indicated successful incorporation of propargyl groups into the PEG backbone, which is crucial for its biological activity .

PropertyValue
Yield96.2%
NMR Confirmationδ 2.5 (–C≡C–H), δ 4.7 (–CH₂–C≡C–H)
Functional GroupPropargyl

In Vitro Studies

In vitro studies have illustrated that compounds linked via this compound exhibit enhanced cellular uptake and retention in cancer cell lines compared to non-targeted controls. This was attributed to improved solubility and the ability to form stable conjugates with targeting ligands .

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethylsulfanyl]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38O8S/c1-3-5-23-7-9-25-11-13-27-15-17-29-19-21-31-22-20-30-18-16-28-14-12-26-10-8-24-6-4-2/h1-2H,5-22H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWWYVRGWJPDTIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCSCCOCCOCCOCCOCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38O8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.